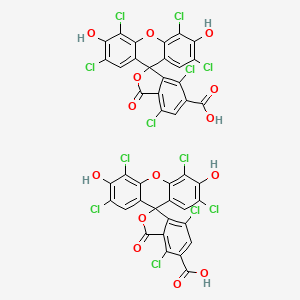
2-Cyclohexyloxyethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclohexyloxyethanesulfonyl chloride” is a chemical compound with the CAS Number: 1342083-49-1 . It has a molecular weight of 226.72 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as “this compound”, has been a topic of research in organic chemistry . One method involves the use of sulfonyl halides and esters in the synthesis of unsaturated sulfonyl fluorides . This process mimics the mechanism of the Horner–Wadsworth–Emmons olefination .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H15ClO3S . The average mass is 226.721 Da and the monoisotopic mass is 226.043045 Da .
Chemical Reactions Analysis
Sulfonyl fluorides, like “this compound”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Catalysts
Sulfonyl chlorides, similar to 2-Cyclohexyloxyethanesulfonyl chloride, play a crucial role in synthesizing heterocyclic compounds. For instance, p-Toluenesulfonyl chloride (TsCl) has been employed in generating 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles, demonstrating the versatility of sulfonyl chlorides in heterocycle synthesis (Heinelt et al., 2004). This application is vital for developing pharmaceuticals and agrochemicals, indicating potential areas where this compound could be useful.
Advanced Oxidation Processes
In environmental science, sulfonyl chlorides have been investigated for their role in advanced oxidation processes (AOPs). Research into the degradation of azo dyes in the presence of chloride ions has shown that sulfonyl chloride-based reagents can enhance dye decoloration, suggesting a method for treating dye-polluted wastewater (Yuan et al., 2011). This insight into sulfonyl chlorides' environmental applications may guide the use of this compound in similar contexts.
Material Science and Catalysis
Sulfonyl chlorides have also found applications in material science and catalysis. For example, metal ion uptake studies using resins modified with cyclohexene oxide and cyclohexene sulphide indicate that sulfonyl chloride derivatives can selectively absorb metal ions, showcasing their potential in water treatment and purification technologies (Trochimczuk et al., 2001).
Luminescent Properties and Organic Synthesis
Cyclometalated complexes of palladium and iridium with ligands derived from bromophenylpyridine, incorporating sulfonyl chloride moieties, have shown promising luminescent properties and applications in catalyzing organic reactions (Xu et al., 2014). This research area could benefit from exploring this compound as a precursor or ligand in developing new luminescent materials or catalysts.
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and application of sulfonyl chlorides like “2-Cyclohexyloxyethanesulfonyl chloride” could involve their use in organic synthesis, drug discovery, and materials science . The development of new synthetic methods and the exploration of their potential applications are areas of ongoing research .
Propiedades
IUPAC Name |
2-cyclohexyloxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUARVZQOQSIPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)



![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)


![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)
![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)



![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)